molecular formula C23H27Cl3N2O2 B6525317 4-[(4-benzylpiperazin-1-yl)methyl]-6-chloro-5,7-dimethyl-2H-chromen-2-one dihydrochloride CAS No. 1177994-49-8

4-[(4-benzylpiperazin-1-yl)methyl]-6-chloro-5,7-dimethyl-2H-chromen-2-one dihydrochloride

Cat. No.: B6525317
CAS No.: 1177994-49-8
M. Wt: 469.8 g/mol
InChI Key: OZTRCODEJORGSG-UHFFFAOYSA-N
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Description

4-[(4-Benzylpiperazin-1-yl)methyl]-6-chloro-5,7-dimethyl-2H-chromen-2-one dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a chromen-2-one core structure, which is a type of flavonoid, and is modified with a benzylpiperazine group and additional substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the chromen-2-one core One common approach is to start with a suitable phenol derivative, which undergoes cyclization with a β-keto ester under acidic conditions to form the chromen-2-one structure

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. This might involve the use of continuous flow reactors or large-scale batch reactors, with careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chromen-2-one core can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The compound can be reduced, particularly at the benzylpiperazine group, to form amines.

  • Substitution: The chlorine and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base, can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Amines, including secondary and tertiary amines.

  • Substitution: Derivatives with different functional groups replacing the chlorine or methyl groups.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may have biological activity, making it useful in the study of enzyme inhibitors or receptor ligands.

  • Medicine: It could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.

  • Industry: The compound's properties may be useful in the development of new materials or chemical processes.

Comparison with Similar Compounds

  • 4-[(4-Benzylpiperazin-1-yl)propoxy]-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound is structurally similar but has a different substituent on the chromen-2-one core.

  • 4-[(4-Benzylpiperazin-1-yl)methyl]phenylamine: This compound lacks the chloro and methyl substituents present in the target compound.

Uniqueness: The presence of the chloro and methyl groups in the target compound provides unique chemical and biological properties compared to similar compounds. These modifications can affect the compound's reactivity, solubility, and biological activity.

Properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-6-chloro-5,7-dimethylchromen-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O2.2ClH/c1-16-12-20-22(17(2)23(16)24)19(13-21(27)28-20)15-26-10-8-25(9-11-26)14-18-6-4-3-5-7-18;;/h3-7,12-13H,8-11,14-15H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTRCODEJORGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1Cl)C)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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